2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that combines benzoxazole and thienopyrimidine moieties, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thienopyrimidine intermediates. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form the benzoxazole ring . The thienopyrimidine moiety can be synthesized through the cyclization of appropriate thieno derivatives with guanidine . The final step involves coupling these intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may interfere with DNA synthesis or protein function, resulting in anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures, such as 2-aminobenzoxazole.
Thienopyrimidine derivatives: Compounds with similar thienopyrimidine structures, such as thieno[2,3-d]pyrimidine.
Uniqueness
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide is unique due to its combined benzoxazole and thienopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-14(9-21-12-3-1-2-4-13(12)25-17(21)24)18-6-7-20-10-19-15-11(16(20)23)5-8-26-15/h1-5,8,10H,6-7,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRCBILKFZZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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